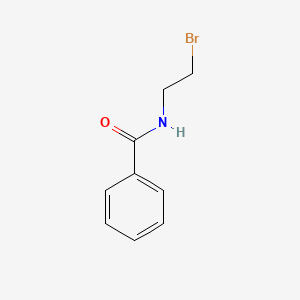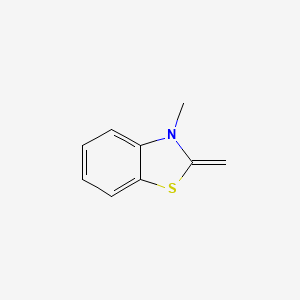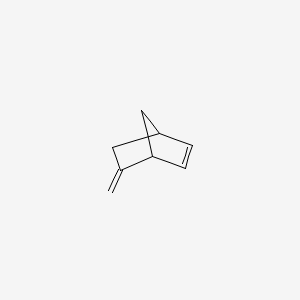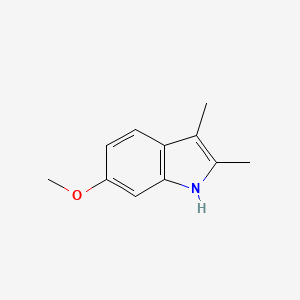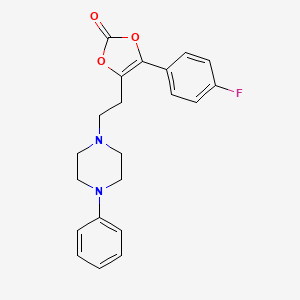
Fludoxopone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fludoxopone is a compound known for its role in regulating blood lipids and combating atherosclerosis . It is classified under lipid-regulating drugs and anti-atherosclerotic agents . This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fludoxopone involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone, which is then isomerized to produce fluorosulfonyldifluoroacetyl fluoride . This intermediate is further processed under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process requires precise control of temperature and pressure to ensure high yield and purity. Stabilizers like triethylamine are often used to prevent spontaneous polymerization during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fludoxopone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Fludoxopone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
Fludoxopone exerts its effects by targeting specific molecular pathways involved in lipid metabolism and atherosclerosis. It modulates the activity of enzymes and receptors that regulate cholesterol levels and lipid transport . This action helps in reducing the buildup of arterial plaques and improving cardiovascular health.
Comparación Con Compuestos Similares
Fludoxopone can be compared with other lipid-regulating agents such as:
Fluoxetine: While primarily an antidepressant, fluoxetine also affects lipid metabolism.
Citalopram: Another selective serotonin reuptake inhibitor with some lipid-regulating properties.
Paroxetine: Known for its effects on lipid profiles in addition to its antidepressant activity.
This compound stands out due to its specific targeting of atherosclerosis and its unique chemical structure that allows for diverse chemical reactions and applications.
Propiedades
Número CAS |
71923-29-0 |
|---|---|
Fórmula molecular |
C21H21FN2O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one |
InChI |
InChI=1S/C21H21FN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2 |
Clave InChI |
NFYAWNPZCNDDOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Otros números CAS |
71923-29-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)

